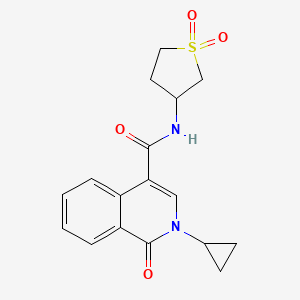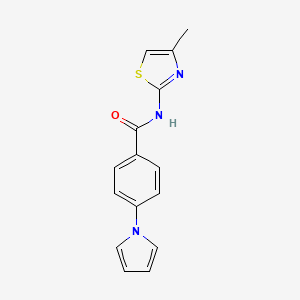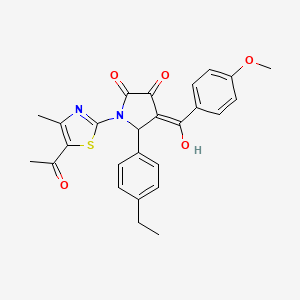![molecular formula C20H18N4O2 B11143561 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde](/img/structure/B11143561.png)
4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde is a complex organic compound that features a quinoline and pyridine moiety linked through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-(3-pyridinyl)-4-quinolinecarboxylic acid with piperazine under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate to yield the final aldehyde product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylic acid.
Reduction: 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Pyridinyl)-2-pyrimidine amine: Another heterocyclic compound with similar structural features.
4-Hydroxy-2-quinolones: Compounds with a quinoline core that exhibit diverse biological activities.
Uniqueness
4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde is unique due to its specific combination of quinoline, pyridine, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(2-pyridin-3-ylquinoline-4-carbonyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H18N4O2/c25-14-23-8-10-24(11-9-23)20(26)17-12-19(15-4-3-7-21-13-15)22-18-6-2-1-5-16(17)18/h1-7,12-14H,8-11H2 |
InChI Key |
OSLCBWWSHZXCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-{(E)-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11143481.png)
![N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B11143487.png)

![N-isopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide](/img/structure/B11143495.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11143496.png)
![N-{4-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]phenyl}acetamide](/img/structure/B11143501.png)
![(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-bromo-1-benzofuran-3(2H)-one](/img/structure/B11143504.png)
![4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11143516.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11143531.png)
![3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11143539.png)

![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11143556.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11143565.png)
